Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)
Overview
Description
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is a palladium (II) complex containing two chloride ligands and two (2- (diphenylphosphino)phenyl)ether ligands coordinated to the palladium center .
Synthesis Analysis
This compound is used as a catalyst for the cross-coupling reaction of 2-brom-1,3-dienes to prepare high stereoselectivity of conjugated Z,E dienes .Molecular Structure Analysis
The molecular formula of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is C36H28Cl2OP2Pd. It has a molecular weight of 715.88 .Chemical Reactions Analysis
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) is used as an efficient catalyst in the coupling reaction .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 243-250 °C. It should be stored at a temperature of 2-8°C .Scientific Research Applications
Catalytic Applications in Organic Chemistry
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) has been extensively utilized as a catalyst in various organic reactions. It catalyzes cross-coupling reactions efficiently, as seen in the coupling of secondary alkyl Grignard reagents with allylic alcohols and organic halides, leading to high yields of the desired products (Hayashi, Konishi, & Kumada, 1979) (Hayashi, Konishi, & Kumada, 1980).
Synthesis and Structural Characterization
This compound has been synthesized under green production conditions with a yield of 97.4%, and its structure has been characterized by various methods including infrared spectra and nuclear magnetic resonance (Wang Zhaowe, 2015).
Use in Asymmetric Catalysis
It has also been utilized in asymmetric catalysis. For example, certain palladium complexes previously used as catalyst precursors in asymmetrical hydrosilylation of olefins have been studied for their structural properties, revealing unusual geometric features (Woo, Pioda, Rothlisberger, & Togni, 2000).
Facilitating Amination Reactions
Additionally, it has proven effective in amination reactions, enabling efficient synthesis of meso-arylamino- and alkylamino-substituted porphyrins under mild conditions (Chen & Zhang, 2003). It also facilitates the coupling of anilines with aryl bromides, demonstrating tolerance to a variety of substrates and steric congestion (Sadighi, Harris, & Buchwald, 1998).
Application in Polymerization
This palladium complex has been used in polymerization, such as in the bisthiolation polymerization of diethynyl disulfide derivatives to produce sulfur-containing hyperbranched polymers (Nakahashi et al., 2007).
Environmental Applications
In environmental chemistry, it has been applied for dehalogenation of aromatic halides, offering a method for destroying aromatic polyhalides (Okamoto & Oka, 1981).
properties
IUPAC Name |
dichloropalladium;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28OP2.2ClH.Pd/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUBMJFTDMKRR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl2OP2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463965 | |
Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II) | |
CAS RN |
205319-06-8 | |
Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro{bis[2-(diphenylphosphino)phenyl]ether}palladium(II), 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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